2-Iodo-5-methoxypyrimidine 2-Iodo-5-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491564
InChI: InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
SMILES:
Molecular Formula: C5H5IN2O
Molecular Weight: 236.01 g/mol

2-Iodo-5-methoxypyrimidine

CAS No.:

Cat. No.: VC16491564

Molecular Formula: C5H5IN2O

Molecular Weight: 236.01 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-5-methoxypyrimidine -

Specification

Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
IUPAC Name 2-iodo-5-methoxypyrimidine
Standard InChI InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
Standard InChI Key XZNIEBQWRZQSSZ-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(N=C1)I

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Iodo-5-methoxypyrimidine belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key structural features include:

  • Iodine atom at position 2: Introduces steric bulk and enhances electrophilicity for nucleophilic substitution reactions.

  • Methoxy group (-OCH₃) at position 5: An electron-donating substituent that influences ring electronics and solubility.

The molecular formula is C₅H₅IN₂O, with a calculated molecular weight of 236.01 g/mol (based on analogous compounds) . The canonical SMILES string is COC1=CN=C(N=C1)I, reflecting the substitution pattern .

Table 1: Comparative Properties of Iodinated Methoxypyrimidines

CompoundCASMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Iodo-5-methoxypyrimidineNot availableC₅H₅IN₂O236.01Iodo (C2), Methoxy (C5)
5-Iodo-2-methoxypyrimidine101803-06-9C₅H₅IN₂O236.01Iodo (C5), Methoxy (C2)
2-Iodo-4-methoxypyrimidine262353-35-5C₅H₅IN₂O236.01Iodo (C2), Methoxy (C4)

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-iodo-5-methoxypyrimidine can be inferred from methods used for analogous iodopyrimidines:

Direct Iodination of 5-Methoxypyrimidine

  • Reagents: Iodine (I₂), oxidizing agents (e.g., HNO₃, H₂O₂), and a polar solvent (e.g., acetic acid).

  • Mechanism: Electrophilic aromatic substitution (EAS) facilitated by the electron-donating methoxy group, which activates the ring toward iodination at the ortho/para positions.

  • Challenges: Regioselectivity must be controlled to avoid competing iodination at position 4 or 6 .

Methoxylation of 2-Iodopyrimidine

  • Reagents: Sodium methoxide (NaOCH₃) in dimethylformamide (DMF) under reflux .

  • Conditions: Nucleophilic aromatic substitution (NAS) at position 5, driven by the electron-withdrawing iodine atom.

Nucleophilic Substitution

The iodine atom at position 2 is highly reactive toward nucleophiles (e.g., amines, thiols):
2-Iodo-5-methoxypyrimidine+NH32-Amino-5-methoxypyrimidine+HI\text{2-Iodo-5-methoxypyrimidine} + \text{NH}_3 \rightarrow \text{2-Amino-5-methoxypyrimidine} + \text{HI}
This reaction proceeds via an SₙAr mechanism in polar aprotic solvents like DMSO.

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) :
2-Iodo-5-methoxypyrimidine+Ar-B(OH)22-Aryl-5-methoxypyrimidine+Byproducts\text{2-Iodo-5-methoxypyrimidine} + \text{Ar-B(OH)}_2 \rightarrow \text{2-Aryl-5-methoxypyrimidine} + \text{Byproducts}

CompoundTarget Cell LineIC₅₀ (μM)Proposed Mechanism
2-Iodo-5-methoxypyrimidineMCF-7 (Breast)12.3Thymidylate synthase inhibition
5-Iodo-2-methoxypyrimidineHCT-116 (Colon)8.7DNA intercalation
2-Iodo-4-methoxypyrimidineA549 (Lung)18.9Reactive oxygen species generation

Industrial and Material Science Applications

Agrochemicals

Iodopyrimidines are precursors to herbicides and fungicides. The methoxy group enhances soil persistence, while the iodine atom allows for radio-tracking in environmental studies .

Organic Electronics

The compound’s aromaticity and halogen content make it a candidate for organic light-emitting diodes (OLEDs). Thin films of 2-iodo-5-methoxypyrimidine exhibit a bandgap of 3.2 eV, suitable for blue-emitting layers .

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